molecular formula C13H19NO B14696293 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine CAS No. 31231-63-7

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine

Katalognummer: B14696293
CAS-Nummer: 31231-63-7
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: VNGIKJVZHLHBJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine is a chemical compound with a unique structure that includes an isochromene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine typically involves the reaction of 3,4-dihydro-1H-isochromen-1-ylmethanol with propan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine is unique due to its specific structure, which includes an isochromene ring system and a propan-2-amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

31231-63-7

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propan-2-amine

InChI

InChI=1S/C13H19NO/c1-10(2)14-9-13-12-6-4-3-5-11(12)7-8-15-13/h3-6,10,13-14H,7-9H2,1-2H3

InChI-Schlüssel

VNGIKJVZHLHBJX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1C2=CC=CC=C2CCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.